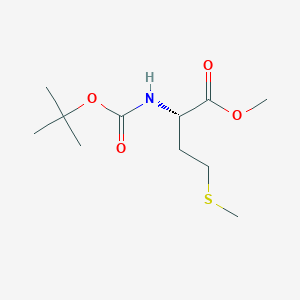
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methylthio group on the butanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methylthio group. One common method involves the reaction of (S)-2-amino-4-(methylthio)butanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acid.
Applications De Recherche Scientifique
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a prodrug for amino acid delivery.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE involves its conversion to the active amino acid form upon deprotection of the Boc group. The free amino acid can then participate in various biochemical pathways, including protein synthesis and metabolic processes. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino acid derivative with a hydroxyl group instead of a methylthio group.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: A similar compound with a benzoic acid backbone instead of a butanoate chain.
Uniqueness
(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C11H21NO4S |
|---|---|
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(14)12-8(6-7-17-5)9(13)15-4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 |
Clé InChI |
OOVXDDGVDXJGQX-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















